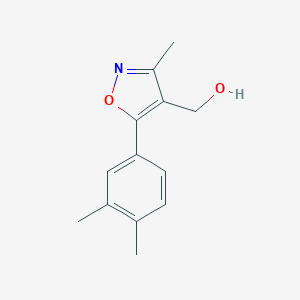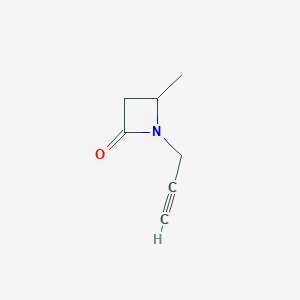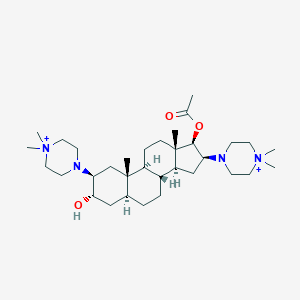![molecular formula C12H13ClN4 B037587 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]- CAS No. 112088-61-6](/img/structure/B37587.png)
4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl-] is a chemical compound that has attracted the attention of many researchers due to its potential use in various scientific applications. This compound is a derivative of pyrimidine and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl-] involves the inhibition of certain kinases. Kinases are enzymes that play a key role in various cellular processes, including cell growth and proliferation. By inhibiting the activity of these kinases, this compound can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl-] have been extensively studied. This compound has been shown to have a potent inhibitory effect on certain kinases, which can lead to the suppression of cancer cell growth and proliferation. Additionally, this compound has been shown to have a low toxicity profile, which makes it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl-] for lab experiments is its potent inhibitory effect on certain kinases. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl-]. One of the most promising directions is the development of new cancer therapies based on the inhibition of certain kinases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential use in other scientific applications. Finally, the development of new synthesis methods for this compound could lead to improved yields and increased accessibility for researchers.
Synthesis Methods
The synthesis of 4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl-] has been achieved using various methods. One of the most common methods is the reaction of 6-chloro-2-methoxy-3-pyridinecarbonitrile with 1-phenylethylamine in the presence of a catalyst. The resulting product is then reacted with hydrazine hydrate to form the final product.
Scientific Research Applications
4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl-] has been extensively studied for its potential use in various scientific applications. One of the most promising applications is its use as a kinase inhibitor. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in various cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation.
properties
CAS RN |
112088-61-6 |
|---|---|
Product Name |
4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]- |
Molecular Formula |
C12H13ClN4 |
Molecular Weight |
248.71 g/mol |
IUPAC Name |
6-chloro-4-N-[(1R)-1-phenylethyl]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C12H13ClN4/c1-8(9-5-3-2-4-6-9)17-12-10(14)11(13)15-7-16-12/h2-8H,14H2,1H3,(H,15,16,17)/t8-/m1/s1 |
InChI Key |
DLNCMMJXFCBSMN-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=C(C(=NC=N2)Cl)N |
SMILES |
CC(C1=CC=CC=C1)NC2=C(C(=NC=N2)Cl)N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C(=NC=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)


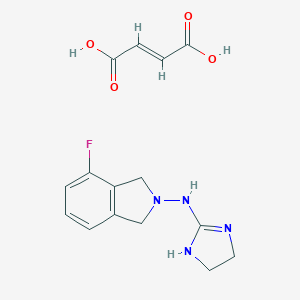
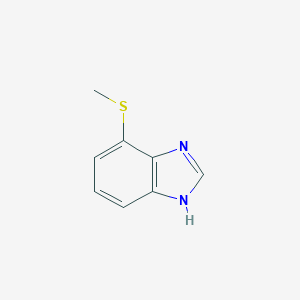
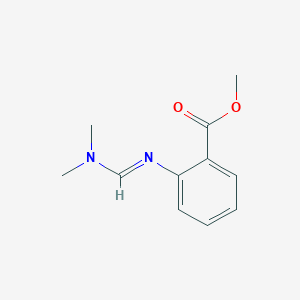

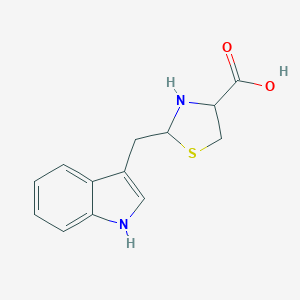
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)

